molecular formula C11H16ClNO3S B13240535 N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide

Cat. No.: B13240535
M. Wt: 277.77 g/mol
InChI Key: OWAZSCSWBPQHMU-UHFFFAOYSA-N
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Description

N-[4-(2-Chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted at the para position with a 2-chloro-1-hydroxyethyl group. The nitrogen atom of the methanesulfonamide moiety is additionally substituted with an ethyl group. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic behavior.

Properties

IUPAC Name

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAZSCSWBPQHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide typically involves the reaction of 4-(2-chloro-1-hydroxyethyl)aniline with ethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.

Major Products

    Oxidation: Formation of N-[4-(2-chloro-1-oxoethyl)phenyl]-N-ethylmethanesulfonamide.

    Reduction: Formation of N-[4-(2-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide.

    Substitution: Formation of N-[4-(2-substituted-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide.

Scientific Research Applications

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The chloro and hydroxyethyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The sulfonamide moiety can interact with enzymes, affecting their catalytic activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between the target compound and related sulfonamide derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Stereochemistry Notable Properties
Target Compound :
N-[4-(2-Chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide
Not provided in evidence C₁₁H₁₅ClNO₃S - N-Ethyl group
- 2-Chloro-1-hydroxyethylphenyl
Not specified Likely higher lipophilicity due to ethyl group; potential for enhanced membrane permeability
N-[4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl]methanesulfonamide 157023-58-0 C₉H₁₂ClNO₃S - N-Methyl group
- 2-Chloro-1-hydroxyethylphenyl
(1R) Antibacterial activity noted; LogD and pKa data unavailable
N-(2-{4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide Not provided C₁₁H₁₅ClNO₃S - Ethyl linker between phenyl and sulfonamide (1R) Calculated pKa = 11.7; H-bond donors = 2; higher molecular flexibility
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide 57933-82-7 C₉H₁₀ClNO₃S - Chloroacetyl group (electron-withdrawing) None specified Increased electrophilicity due to carbonyl; potential reactivity in synthesis
N-(3-Chloro-4-methylphenyl)methanesulfonamide 71270-61-6 C₈H₁₀ClNO₂S - 3-Chloro-4-methylphenyl None specified Altered substitution pattern may enhance lipophilicity; no biological data

Stereochemical Comparisons

  • Enantiomeric Pair :
    • CAS 157023-58-0 (1R configuration) and CAS 187831-22-7 (1S configuration) are enantiomers. The (1R) isomer in CAS 157023-58-0 is explicitly linked to antibacterial activity, while the (1S) variant (CAS 187831-22-7) lacks reported biological data. Stereochemistry significantly impacts target binding; for instance, one enantiomer may exhibit higher affinity for enzymes or receptors .

Substituent Effects on Physicochemical Properties

  • N-Alkyl Groups: The ethyl substituent in the target compound increases molecular weight (vs. Methylsulfonamide (CAS 157023-58-0) may offer better solubility due to reduced steric hindrance .
  • Phenyl Ring Substitutions :
    • 2-Chloro-1-hydroxyethyl (target compound) introduces both hydrophilic (-OH) and lipophilic (-Cl) moieties, balancing solubility and membrane interaction.
    • Chloroacetyl (CAS 57933-82-7) lacks a hydroxyl group, reducing hydrogen-bonding capacity but increasing reactivity .

Biological Activity

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide, also known by its CAS number 1176571-45-1, is a sulfonamide compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆ClNO₃S
  • Molecular Weight : 277.77 g/mol
  • CAS Number : 1176571-45-1
  • PubChem CID : 25324291
PropertyValue
Molecular FormulaC₁₁H₁₆ClNO₃S
Molecular Weight277.77 g/mol
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound’s sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties.

Antimicrobial Effects

Several studies have indicated that sulfonamides, including this compound, exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of para-aminobenzoic acid (PABA) in the folate synthesis pathway.

Case Studies

  • In Vitro Studies : Research conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined for several pathogens, including Escherichia coli and Staphylococcus aureus.
  • In Vivo Studies : Animal model studies showed promising results in treating infections caused by resistant bacterial strains. Dosing regimens were optimized to evaluate the pharmacokinetics and efficacy in real-world scenarios.
  • Synergistic Effects : Investigations into combination therapies revealed that this compound exhibited synergistic effects when used alongside other antibiotics, enhancing overall antimicrobial efficacy.

Pharmacological Studies

Recent pharmacological evaluations highlighted the compound's potential in treating infections resistant to conventional antibiotics. The studies focused on its pharmacodynamics and pharmacokinetics, emphasizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxicological Assessments

Toxicity studies indicated a favorable safety profile at therapeutic doses. However, further investigations are necessary to establish long-term effects and potential side effects associated with chronic use.

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